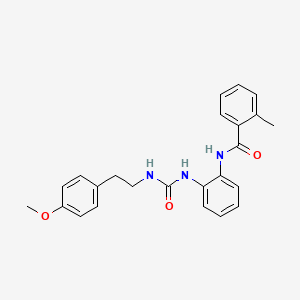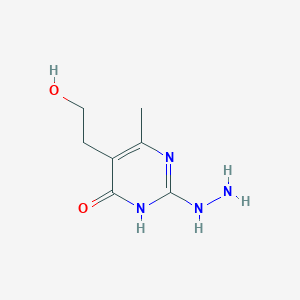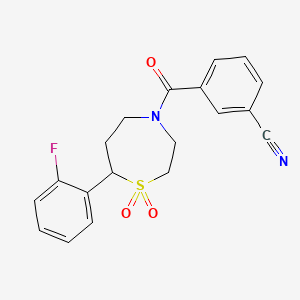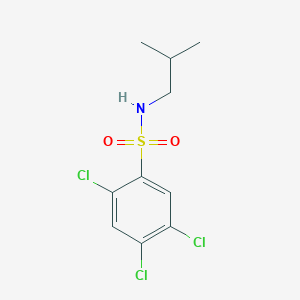
2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide, also known as TCS, is a chemical compound that has been widely used as an antibacterial and antifungal agent in various applications. TCS is a white crystalline powder that is soluble in water and organic solvents. It is commonly used in personal care products, such as soaps, shampoos, and toothpaste, as well as in medical and veterinary applications.
Mecanismo De Acción
The mechanism of action of 2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. This compound has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi.
Biochemical and Physiological Effects
This compound has been shown to have both beneficial and detrimental effects on human health. On the one hand, it has been shown to have antibacterial and antifungal properties that can help prevent infections. On the other hand, it has been linked to various health concerns, including endocrine disruption, reproductive toxicity, and carcinogenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide has several advantages for use in laboratory experiments, including its low cost, high solubility, and broad-spectrum activity against microorganisms. However, it also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide, including:
1. Development of alternative antibacterial and antifungal agents that are less toxic and more effective.
2. Investigation of the mechanisms of action of this compound and other antibacterial and antifungal agents to better understand how they work and how they can be improved.
3. Study of the environmental impact of this compound and other antibacterial and antifungal agents, including their effects on ecosystems and wildlife.
4. Development of new applications for this compound and other antibacterial and antifungal agents, such as in the treatment of drug-resistant infections or in the development of new preservatives for food and cosmetics.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used as an antibacterial and antifungal agent in various applications. It has been extensively studied for its potential applications in the medical, agricultural, and textile industries, as well as its potential impact on human health and the environment. While this compound has several advantages for use in laboratory experiments, it also has limitations and potential health concerns that need to be carefully considered. Further research is needed to better understand the mechanisms of action of this compound and other antibacterial and antifungal agents and to develop new, safer, and more effective alternatives.
Métodos De Síntesis
2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with isobutylamine in the presence of a base, such as triethylamine. The reaction produces this compound as a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2,4,5-trichloro-N-(2-methylpropyl)benzene-1-sulfonamide has been extensively studied for its antibacterial and antifungal properties, as well as its potential applications in various fields. In the medical field, this compound has been used as an antiseptic and disinfectant for wound care and surgical procedures. It has also been investigated for its potential use in treating acne and other skin conditions.
In addition, this compound has been studied for its use in agricultural applications as a fungicide and herbicide. It has also been used in the food industry as a preservative and in the textile industry as a biocide.
Propiedades
IUPAC Name |
2,4,5-trichloro-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-6(2)5-14-17(15,16)10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGAJEUIFWWPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


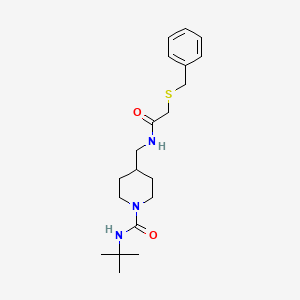
![(4-methylthiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2604003.png)
![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)
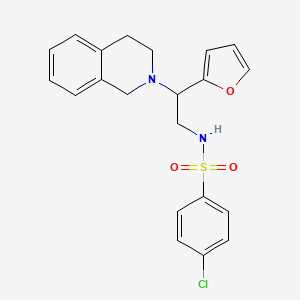
![1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2604007.png)
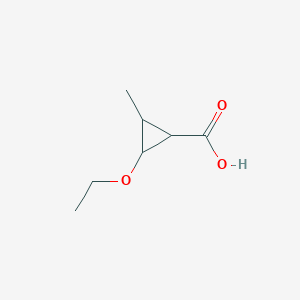
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2604009.png)
![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)
